molecular formula C11H16N2O2 B15337587 1-(5-(Tert-butyl)isoxazol-3-yl)pyrrolidin-2-one

1-(5-(Tert-butyl)isoxazol-3-yl)pyrrolidin-2-one

Cat. No.: B15337587
M. Wt: 208.26 g/mol
InChI Key: DMGQBPIPJRDELW-UHFFFAOYSA-N
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Description

1-(5-(Tert-butyl)isoxazol-3-yl)pyrrolidin-2-one is a heterocyclic compound featuring an isoxazole ring substituted with a tert-butyl group and a pyrrolidin-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . The tert-butyl group can be introduced via alkylation reactions. The final step involves the coupling of the isoxazole derivative with a suitable pyrrolidin-2-one precursor under appropriate conditions .

Industrial Production Methods

Industrial production of 1-(5-(Tert-butyl)isoxazol-3-yl)pyrrolidin-2-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-(5-(Tert-butyl)isoxazol-3-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoles, while reduction can produce amines .

Scientific Research Applications

1-(5-(Tert-butyl)isoxazol-3-yl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-(Tert-butyl)isoxazol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The tert-butyl group and pyrrolidin-2-one moiety contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.

    Pyrrolidin-2-one derivatives: Compounds with the pyrrolidin-2-one moiety but different ring systems.

Uniqueness

1-(5-(Tert-butyl)isoxazol-3-yl)pyrrolidin-2-one is unique due to the combination of the isoxazole ring and the pyrrolidin-2-one moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for further research and development .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)8-7-9(12-15-8)13-6-4-5-10(13)14/h7H,4-6H2,1-3H3

InChI Key

DMGQBPIPJRDELW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)N2CCCC2=O

Origin of Product

United States

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